1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a urea-based small molecule featuring a substituted phenyl group and a benzothiadiazole sulfone moiety. The compound’s structure includes:
- Benzo[c][1,2,5]thiadiazole-2,2-dioxide core: The sulfone group enhances solubility and metabolic stability compared to non-oxidized sulfur-containing heterocycles. The fluorine and methyl substituents at positions 6 and 3, respectively, modulate electronic and steric properties .
- Urea linker: The urea moiety acts as a hydrogen-bond donor/acceptor, facilitating interactions with enzymes or receptors.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O4S/c1-22-14-5-4-12(19)10-15(14)23(28(22,25)26)8-7-20-17(24)21-13-9-11(18)3-6-16(13)27-2/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQBABMGWFMUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a complex chemical compound with a molecular formula of C17H18ClFN4O4S and a molecular weight of 428.9 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties.
Chemical Structure
The structure of the compound features a chloro-substituted methoxyphenyl group and a thiadiazol moiety, which are known to influence biological activity. The presence of fluorine and dioxido groups also suggests potential bioactivity.
Anticancer Activity
Recent studies have evaluated the anticancer activity of this compound using the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocols. The compound was tested against a panel of approximately 60 cancer cell lines representing various types of cancer, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Table 1: Anticancer Activity Overview
| Cell Line Type | Growth Inhibition (%) | Most Sensitive Cell Line |
|---|---|---|
| Leukemia | 92.48 | RPMI-8226 |
| CNS | 92.74 | SF-539 |
| Ovarian | 92.90 | K-562 |
| Breast | 104.68 | Average across panel |
The average growth inhibition across all tested lines was approximately 104.68%, indicating that while some lines showed significant sensitivity, others exhibited resistance to the compound.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. The presence of the thiadiazole ring is often linked to enhanced pharmacological activity due to its interaction with biological targets.
Study 1: In Vitro Assessment
In vitro studies demonstrated that at a concentration of 10 µM, the compound exhibited varying levels of cytotoxicity across different cancer cell lines. The results indicated that the compound could potentially serve as a lead for further development in anticancer therapies.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications on the thiadiazole ring significantly impacted the biological activity of related compounds. The fluorine substitution was particularly noted for enhancing potency against certain cancer types.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Influence: The benzo[c][1,2,5]thiadiazole sulfone in the target compound offers superior metabolic stability over non-sulfonated analogs (e.g., benzothiazole in ) due to reduced susceptibility to oxidative degradation . 1,3,4-Thiadiazole () and 1,2,4-triazole () cores prioritize hydrogen-bonding interactions but lack the sulfone’s electron-withdrawing effects, which may reduce target affinity compared to the target compound .
Trifluoromethylphenyl () increases lipophilicity and bioavailability but may introduce metabolic liabilities due to the CF₃ group’s resistance to oxidation .
Biological Activity :
- Chemosensitization : The morpholine-substituted benzothiazole in demonstrates synergistic effects with cisplatin, suggesting the target compound’s sulfone group could similarly enhance chemotherapeutic efficacy .
- Kinase Inhibition : The triazole derivative in inhibits Aurora B kinase (IC₅₀ = 12 nM), while the target compound’s urea linker and sulfone core may favor interactions with ATP-binding pockets in kinases like Kit or PDGFR .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the preparation of the thiadiazole core followed by urea coupling. Key steps include:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole moiety via cyclization under acidic conditions, using 6-fluoro-3-methyl precursors.
- Step 2 : Alkylation of the thiadiazole intermediate with ethylenediamine derivatives to introduce the ethyl linker.
- Step 3 : Urea coupling between the 5-chloro-2-methoxyphenyl isocyanate and the amine-functionalized thiadiazole intermediate.
- Optimization : Control reaction temperature (e.g., 0–5°C for urea coupling to prevent side reactions) and use catalysts like triethylamine to improve yields. Monitor progress via TLC and confirm purity with HPLC (>95%) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the urea linkage, aromatic substituents (e.g., chloro, methoxy), and thiadiazole core. Key signals include the urea NH protons (~8–10 ppm) and fluorine coupling in the thiadiazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z 495.1).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity >95% .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of the thiadiazole-urea scaffold?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is essential. Key considerations:
- Crystal Growth : Use slow evaporation in DMSO/EtOH mixtures to obtain high-quality crystals.
- Data Collection : Resolve torsional angles between the thiadiazole and urea groups to confirm intramolecular hydrogen bonding (e.g., N–H···O interactions).
- Contradiction Management : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), validate via Hirshfeld surface analysis to assess packing forces .
Q. What experimental strategies can address contradictory biological activity data in target validation studies?
- Methodological Answer :
- Dose-Response Assays : Perform IC determinations across multiple cell lines (e.g., cancer vs. normal) to identify selectivity windows.
- Off-Target Profiling : Use kinase inhibitor panels or proteome-wide affinity pulldown assays to rule out non-specific binding.
- Mechanistic Studies : Employ fluorescence polarization assays to quantify binding to hypothesized targets (e.g., kinases or GPCRs). If inconsistencies arise, re-evaluate assay conditions (e.g., buffer pH, co-solvents) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or altering fluorine position on the thiadiazole).
- Biological Testing : Compare logP (via shake-flask method) and membrane permeability (Caco-2 cell assays) to correlate hydrophobicity with activity.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like carbonic anhydrase IX, a common off-target for thiadiazoles .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for optimizing synthetic yield in high-throughput screening (HTS)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions.
- Machine Learning : Train models on historical reaction data (e.g., solvents, yields) to predict untested conditions. Tools like Python’s Scikit-learn can automate pattern recognition .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS) to assess rapid clearance or degradation.
- Formulation Adjustments : Test nanoencapsulation (e.g., liposomes) to improve bioavailability.
- Toxicology Studies : Conduct histopathology to rule out organ-specific toxicity masking efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
